1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Approaches and Derivatives
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating a wide range of potential biological activities. For example, novel pyrazolopyrimidines derivatives have been synthesized, showing anticancer and anti-5-lipoxygenase agent properties (Rahmouni et al., 2016). Another study focused on the synthesis of thieno[2,3‐d]‐pyrimidine derivatives as potent SARS‐CoV 3C‐like protease inhibitors, highlighting the compound's relevance in addressing viral infections (El-All et al., 2016).
Cytotoxic Activity
The compound's derivatives have been investigated for their cytotoxic activities against various cancer cell lines, providing insights into their potential as anticancer agents. Studies have synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, showing cytotoxic activity against human cancer cell lines (Hassan et al., 2015).
Antimicrobial and Antiproliferative Activities
Antimicrobial Activity
Research has been conducted to synthesize and evaluate the antimicrobial properties of the compound's derivatives, with some showing significant antibacterial activity. This area of research is crucial for developing new antibacterial agents in the face of increasing antibiotic resistance (Rahmouni et al., 2014).
Antiproliferative Activities
The compound and its derivatives have been evaluated for antiproliferative activities, which are essential for discovering new therapeutic agents against cancer. The structural modifications and synthesis of novel derivatives play a significant role in enhancing the biological activities of these compounds (Fahim et al., 2021).
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, would affect the cell cycle regulation pathway . This could lead to downstream effects such as halted cell proliferation and induced apoptosis, particularly in cancer cells .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of certain cell lines, suggesting potential cytotoxic activities .
Action Environment
Factors such as ph and temperature can generally impact the stability and activity of many compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-fluorophenyl)-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-3-carboxamide are intriguing. This compound has been identified as a strategic compound for optical applications due to several key characteristics . It has been found that electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Cellular Effects
It has been suggested that this compound may have significant inhibitory effects on certain cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have significant long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been suggested that this compound may have significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Metabolic Pathways
It has been suggested that this compound may interact with certain enzymes or cofactors .
Transport and Distribution
It has been suggested that this compound may interact with certain transporters or binding proteins .
Subcellular Localization
It has been suggested that this compound may be directed to specific compartments or organelles .
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-oxo-N-pyrazolo[1,5-a]pyrimidin-6-ylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c18-12-1-3-14(4-2-12)22-9-11(7-16(22)24)17(25)21-13-8-19-15-5-6-20-23(15)10-13/h1-6,8,10-11H,7,9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAGZARRTLZODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CN4C(=CC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.